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Cat. No.: B1524844 Get Quote

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl 4-hydroxy-2-
oxo-1,2-dihydroquinoline-3-carboxylate

Abstract
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a prominent member of the 4-

hydroxy-2-quinolone class of heterocyclic compounds. This scaffold is recognized as a

"privileged structure" in medicinal chemistry, forming the core of numerous natural products

and synthetic molecules with a wide array of biological activities, including antibacterial, anti-

inflammatory, and anticancer properties.[1][2][3] A comprehensive understanding of its

physicochemical characteristics is paramount for researchers, scientists, and drug

development professionals to effectively utilize this molecule as a building block for novel

therapeutics. This guide provides a detailed examination of its molecular structure, core

physical properties, spectroscopic signature, chemical reactivity, and essential handling

protocols, grounded in authoritative scientific literature.

Molecular Structure and Identity
The foundation of this compound's utility lies in its unique and reactive molecular architecture.

Its properties are a direct consequence of the interplay between its aromatic core and key

functional groups.
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1.1. Compound Identification

Identifier Value

IUPAC Name
ethyl 4-hydroxy-2-oxo-1H-quinoline-3-

carboxylate[4]

CAS Number 40059-53-8[4]

Molecular Formula C₁₂H₁₁NO₄[4][5][6]

Molecular Weight 233.22 g/mol [4][5][7]

Synonyms Ethyl 4-hydroxy-2-quinolone-3-carboxylate

1.2. Structural Elucidation and Tautomerism

The 4-hydroxy-2-quinolone core exists in a state of tautomeric equilibrium. The predominant

form is the 4-hydroxy-2(1H)-quinolone (amide) tautomer, but it can also exist as the 2-hydroxy-

4(1H)-quinolone (iminol) and the fully aromatic 2,4-dihydroxyquinoline forms.[8] This

equilibrium is critical as it dictates the molecule's primary reaction pathways, particularly its

acidity and nucleophilicity. X-ray diffraction studies have confirmed that similar compounds

exist in the crystal form as the 2-oxo-4-hydroxy tautomer.[9]

Caption: Tautomeric equilibrium of the 4-hydroxy-2-quinolone core.

Core Physicochemical Properties
The physical properties of a compound govern its behavior in both biological and laboratory

settings, influencing everything from formulation to bioavailability.

2.1. Summary of Physicochemical Data
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Property Value / Description Rationale & Significance

Physical Form
Solid. Reported as pale beige

to brown.[10]

The solid state is typical for

aromatic compounds of this

size with strong intermolecular

hydrogen bonding capabilities.

Melting Point
270 °C (for the related analog,

CAS 52980-28-6)[10]

The high melting point is

indicative of a stable crystal

lattice structure, reinforced by

intermolecular hydrogen bonds

via the N-H and O-H groups.

Boiling Point
343.7 ± 42.0 °C (Predicted for

analog)[10]

This is a predicted value, as

compounds with high melting

points often decompose before

boiling under atmospheric

pressure.

Solubility

Slightly soluble in DMSO and

DMF, particularly with heating.

[10]

The molecule has both polar

(hydroxy, amide, ester) and

nonpolar (aromatic rings)

regions. Its limited solubility in

water but better solubility in

polar aprotic solvents like

DMSO is consistent with this

structure.

Lipophilicity (XLogP3) 1.7[4][7]

This moderate LogP value

suggests a balance between

hydrophilicity and lipophilicity,

a desirable characteristic for

potential drug candidates as it

can facilitate cell membrane

permeability.

Acidity (pKa) Not experimentally determined;

estimated range 5-8.

The 4-hydroxy group is enolic

and acidic. Its acidity is

enhanced by the electron-

withdrawing effects of the
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adjacent carbonyl and ester

groups. The N-H proton is also

weakly acidic. This property is

crucial for salt formation and

receptor binding interactions.

Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and

purity. The expected spectral data are derived from its key functional groups and conjugated

system.

3.1. Summary of Expected Spectral Data

Technique
Wavenumber / Chemical
Shift (δ)

Assignment &
Interpretation

¹H NMR (in DMSO-d₆)

~1.3 ppm (triplet, 3H)~4.3 ppm

(quartet, 2H)~7.2-8.1 ppm

(multiplets, 4H)~11-12 ppm

(broad singlet, 1H)~11.5-12.5

ppm (broad singlet, 1H)

Ethyl ester (-CH₃)Ethyl ester (-

OCH₂-)Aromatic protons (C5-H

to C8-H)[8]Amide (N-H)Enolic

(O-H)

¹³C NMR (in DMSO-d₆)

~14 ppm~60 ppm~115-140

ppm~162 ppm~165 ppm~170

ppm

Ethyl ester (-CH₃)Ethyl ester (-

OCH₂-)Aromatic carbonsC2

(Amide carbonyl)C4 (Enolic

carbon)Ester carbonyl

FT-IR (KBr pellet)

~3200-2800 cm⁻¹

(broad)~1720 cm⁻¹

(sharp)~1660 cm⁻¹

(sharp)~1600, 1550 cm⁻¹

O-H and N-H stretching

(hydrogen-bonded)C=O

stretching (ester)C=O

stretching (amide/lactam)C=C

stretching (aromatic ring)

UV-Vis (in DMSO) λₘₐₓ ≈ 310 nm[11][12]

This absorption is attributed to

π → π* electronic transitions

within the extended conjugated

quinolone system.
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Synthesis and Chemical Reactivity
The compound's value as a scaffold is derived from its accessibility through synthesis and the

predictable reactivity of its functional groups, which allows for the generation of diverse

chemical libraries.

4.1. Representative Synthetic Pathway

A common and effective method for synthesizing the 4-hydroxy-2-quinolone core involves the

thermal cyclization of N-acylated aniline derivatives with malonic esters. A refined approach for

producing the title compound with high purity and yield utilizes monoethyl malonate as an

acylating agent in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

[8]

Caption: General workflow for the synthesis of the title compound.

4.2. Key Chemical Reactions

The molecule's functionality allows for several key transformations:

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g.,

refluxing with NaOH) to yield the corresponding 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-

carboxylic acid.[12][13] This carboxylic acid is a key intermediate for many antibacterial

agents.[14]

N- and O-Alkylation/Acylation: The nitrogen of the lactam and the oxygen of the 4-hydroxy

group can be targeted for alkylation or acylation to produce a wide range of derivatives with

modulated biological activity.

Multicomponent Reactions: The compound serves as an excellent substrate in

multicomponent reactions. For instance, it can participate in an Ugi-type condensation via a

Smiles rearrangement, providing a straightforward route to complex heterocyclic enamines

with peptide-like structures.[15]

Experimental Protocols
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Scientific integrity requires robust and reproducible methodologies. The following protocols

outline standard procedures for characterizing the title compound.

5.1. Protocol for Determination of Melting Point (Capillary Method)

Sample Preparation: Ensure the sample is completely dry and finely powdered.

Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3

mm.

Measurement: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat rapidly to ~15-20 °C below the expected melting point (approx. 250 °C).

Observation: Decrease the heating rate to 1-2 °C per minute.

Recording: Record the temperature range from the appearance of the first liquid droplet to

the complete liquefaction of the sample.

Causality Insight: A slow heating rate near the melting point is crucial to allow for thermal

equilibrium between the sample and the thermometer, ensuring an accurate reading. A

wide melting range often indicates impurities.

5.2. Protocol for Spectroscopic Sample Preparation

NMR Spectroscopy:

Accurately weigh 5-10 mg of the compound.

Dissolve in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-

d₆ is chosen for its ability to dissolve the compound and because its residual solvent peak

does not obscure key signals.

Transfer the solution to a clean, dry 5 mm NMR tube.

Acquire the spectrum. The broad N-H and O-H peaks can be confirmed by adding a drop

of D₂O, which will cause them to disappear due to proton exchange.
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IR Spectroscopy (KBr Pellet):

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide

(KBr) in an agate mortar until a fine, homogenous powder is obtained.

Transfer the powder to a pellet press.

Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Trustworthiness Principle: The transparency of the KBr pellet is a self-validating check. An

opaque or cloudy pellet will scatter infrared radiation, leading to a poor-quality spectrum

with a sloping baseline.

Safety, Handling, and Storage
Proper handling ensures researcher safety and maintains the integrity of the compound.

Hazard Identification: The compound is classified as causing skin irritation (H315), serious

eye irritation (H319), and potential respiratory irritation (H335).[4]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles with side shields, and a lab coat.[16] All handling of the solid powder should be done

in a well-ventilated area or a chemical fume hood to avoid inhalation.[16]

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated

place. For long-term stability, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or

nitrogen) is recommended.[10][16]

Incompatible Materials: Avoid contact with strong oxidizing agents.[16]

Conclusion
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemically rich and versatile

molecule. Its defined physicochemical properties—moderate lipophilicity, high melting point,

characteristic spectroscopic signature, and predictable reactivity at multiple sites—make it an

exceptionally valuable starting material in medicinal chemistry and drug discovery. A thorough
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understanding of these characteristics, as detailed in this guide, empowers researchers to fully

exploit its potential in the rational design and synthesis of novel, biologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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